Cas no 1540611-25-3 (2-Methoxy-5,7-dimethylquinoline-3-carboxylic acid)

2-Methoxy-5,7-dimethylquinoline-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-5,7-dimethylquinoline-3-carboxylic acid
- 1540611-25-3
- EN300-734840
- 2-Methoxy-5,7-dimethylquinoline-3-carboxylic acid
-
- インチ: 1S/C13H13NO3/c1-7-4-8(2)9-6-10(13(15)16)12(17-3)14-11(9)5-7/h4-6H,1-3H3,(H,15,16)
- InChIKey: CQMVPFCRDVTWLS-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=C(C(=O)O)C=C2C(C=C(C)C=C2C)=N1
計算された属性
- せいみつぶんしりょう: 231.08954328g/mol
- どういたいしつりょう: 231.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
2-Methoxy-5,7-dimethylquinoline-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-734840-1.0g |
2-methoxy-5,7-dimethylquinoline-3-carboxylic acid |
1540611-25-3 | 1g |
$0.0 | 2023-06-06 |
2-Methoxy-5,7-dimethylquinoline-3-carboxylic acid 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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2-Methoxy-5,7-dimethylquinoline-3-carboxylic acidに関する追加情報
Introduction to 2-Methoxy-5,7-dimethylquinoline-3-carboxylic acid (CAS No. 1540611-25-3) and Its Emerging Applications in Chemical Biology
2-Methoxy-5,7-dimethylquinoline-3-carboxylic acid, identified by the chemical identifier CAS No. 1540611-25-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. Quinoline derivatives, in general, have a long history of pharmacological relevance, with many compounds exhibiting antimicrobial, antimalarial, and anticancer properties. The specific substitution pattern of 2-Methoxy-5,7-dimethylquinoline-3-carboxylic acid, featuring methoxy and methyl groups at the 2nd, 5th, and 7th positions of the quinoline ring, as well as a carboxylic acid moiety at the 3rd position, contributes to its distinct chemical and biological profile.
The compound’s structure imparts a balance of lipophilicity and polarizability, which are critical factors in determining its interaction with biological targets. The presence of the carboxylic acid group not only enhances solubility in polar solvents but also allows for further functionalization via esterification or amidation, making it a versatile scaffold for drug discovery. Recent advancements in computational chemistry have enabled the prediction of binding affinities and interactions of such compounds with proteins and enzymes, facilitating the design of novel bioactive molecules.
One of the most compelling aspects of 2-Methoxy-5,7-dimethylquinoline-3-carboxylic acid is its potential role in modulating enzyme activity. Studies have shown that quinoline derivatives can interact with various enzymes involved in cellular signaling pathways. For instance, modifications at the 5- and 7-positions of the quinoline ring have been associated with enhanced binding to enzymes such as topoisomerases and kinases. The methoxy group at the 2-position may further fine-tune these interactions by influencing electronic distribution across the molecule. This has led to investigations into its efficacy as an inhibitor or activator of specific enzymatic targets.
In the realm of medicinal chemistry, 2-Methoxy-5,7-dimethylquinoline-3-carboxylic acid has been explored as a precursor for more complex derivatives with improved pharmacokinetic profiles. Researchers have leveraged its structural framework to develop molecules that exhibit greater selectivity and reduced toxicity compared to parent quinolines. The carboxylic acid functionality serves as a handle for conjugation with other bioactive moieties, enabling the creation of hybrid compounds that combine multiple therapeutic effects. Such strategies are particularly relevant in oncology, where combination therapies are often required to overcome drug resistance.
The compound’s relevance extends beyond traditional pharmaceutical applications. Its unique electronic properties make it a candidate for use in material science, particularly in organic electronics where quinoline-based materials are employed in light-emitting diodes (LEDs) and photovoltaic cells. The methoxy and methyl substituents can influence electron delocalization within the quinoline core, affecting charge transport properties—a critical factor in device performance. This dual functionality as both a biologically relevant molecule and a material precursor underscores its versatility.
Recent research has also highlighted the potential of 2-Methoxy-5,7-dimethylquinoline-3-carboxylic acid in addressing neurological disorders. Quinoline derivatives have been implicated in modulating neurotransmitter release and receptor activity. The structural features of this compound may allow it to interact with receptors or ion channels involved in conditions such as Alzheimer’s disease or Parkinson’s disease. Preclinical studies have begun to explore its effects on neural cell lines and animal models, providing preliminary evidence of neuroprotective or neuromodulatory activity.
The synthesis of 2-Methoxy-5,7-dimethylquinoline-3-carboxylic acid presents an interesting challenge for organic chemists due to its complex substitution pattern. Traditional synthetic routes involve multi-step sequences that require careful control over reaction conditions to achieve high yields and purity. Advances in catalytic methods have recently enabled more efficient pathways to this compound, reducing both cost and environmental impact. Such improvements are essential for scaling up production for both research and commercial purposes.
The compound’s stability under various storage conditions is another critical consideration for researchers and manufacturers alike. Quinoline derivatives can be sensitive to light and moisture, necessitating proper handling protocols to maintain their integrity. Recent innovations in packaging technology have addressed these concerns by providing inert environments that preserve chemical stability over extended periods.
From an industrial perspective,2-Methoxy-5,7-dimethylquinoline,3-carboxylic acid represents an attractive candidate for further development due to its broad applicability across multiple disciplines. Its role as an intermediate in pharmaceutical synthesis aligns it with industries focused on novel drug entities (NDEs), while its material science applications resonate with sectors developing next-generation electronic components.
In conclusion,2-Methoxy,5,7-dimethylquinoline,3-carboxylic acid (CAS No.^1540611^-25^-3) is a multifaceted compound with significant potential across chemical biology^medicinal chemistry^and material science^Its unique structural features enable diverse applications^from modulating enzyme activity^to serving as a precursor for advanced materials^As research continues^the full scope of its utility is expected to expand further^making it an invaluable asset for future scientific endeavors.^
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